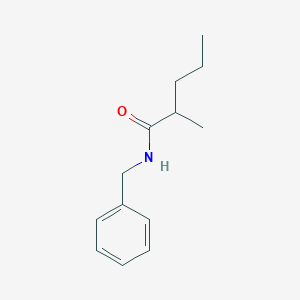

N-benzyl-2-methylpentanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-2-methylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-3-7-11(2)13(15)14-10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVPUIVHIRNQGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Benzyl 2 Methylpentanamide

Classical Amidation Approaches

The formation of the amide bond in N-benzyl-2-methylpentanamide can be achieved through several well-established chemical reactions. These classical methods are widely used due to their reliability and straightforward implementation.

Direct Amidation of Carboxylic Acids with Amines

Direct amidation involves the condensation reaction between a carboxylic acid, in this case, 2-methylpentanoic acid, and an amine, benzylamine (B48309), to form the corresponding amide with the elimination of water. While this is the most atom-economical approach, it often requires high temperatures to overcome the high activation energy barrier, which can lead to side reactions and racemization if chiral centers are present. mdpi.com

To facilitate this reaction under milder conditions, various catalysts have been developed. Boron-based reagents, such as boric acid and its derivatives like tris(2,2,2-trifluoroethyl)borate (B(OCH₂CF₃)₃), have been shown to be effective catalysts for direct amidation. nih.govucl.ac.uk These catalysts activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. For instance, the synthesis of N-benzylamides has been successfully achieved using B(OCH₂CF₃)₃, which can be prepared from boric oxide and 2,2,2-trifluoroethanol. nih.gov Hydrothermal synthesis, which utilizes high-temperature water as a reaction medium, has also been explored for direct amide bond formation, with studies showing significant yields for the reaction between benzylamine and various carboxylic acids. sci-hub.se

Table 1: Examples of Direct Amidation Conditions

| Carboxylic Acid | Amine | Catalyst/Conditions | Yield | Reference |

| Phenylacetic acid | Benzylamine | B(OCH₂CF₃)₃, 80 °C, 15 h | 91% | nih.gov |

| Phenylacetic acid | Benzylamine | Hydrothermal, 250 °C, 40 bar, 2 h | 90.6% | sci-hub.se |

| (S)-2-aminopropanoic acid | Benzylamine | B(OCH₂CF₃)₃, 30 mol%, 36 h | 72% | ucl.ac.uk |

Amide Coupling Reagent Mediated Syntheses (e.g., DCC/HOBt, HBTU/DIPEA)

To circumvent the harsh conditions of direct amidation, a plethora of coupling reagents have been developed to activate the carboxylic acid group of 2-methylpentanoic acid, facilitating amide bond formation with benzylamine under mild conditions. nih.gov These reagents are a cornerstone of modern organic synthesis, particularly in peptide chemistry.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. nih.govgoogle.comacgpubs.org The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.

Another class of highly efficient coupling reagents are aminium/uronium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are typically used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA). nih.govnih.gov The use of HBTU in the presence of DIPEA in a solvent like dimethylformamide (DMF) is a common protocol for the synthesis of amides. nih.gov

Table 2: Representative Coupling Reagent-Mediated Synthesis of Amides

| Carboxylic Acid Derivative | Amine | Coupling Reagent/Base | Solvent | Conditions | Yield | Reference |

| N-Boc-L-isoleucine | Aromatic amine | DCC/HOBt | CH₂Cl₂ | Room temp, overnight | 74-91% | acgpubs.org |

| 2-Bromo-4-nitrobenzoic acid | Benzylamine | HBTU/DIPEA | DMF | 25 °C, 4 h | 73% | nih.gov |

| N-protected amino acids | Amine intermediate | HBTU/DIPEA | DMF | - | - | nih.gov |

Acid Chloride/Anhydride (B1165640) Routes with Benzylamine

A classical and highly effective method for the synthesis of this compound involves the conversion of 2-methylpentanoic acid to its more reactive acid chloride or anhydride derivative. 2-Methylpentanoyl chloride can be prepared from the corresponding carboxylic acid using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). nih.gov

The resulting acid chloride is then reacted with benzylamine, typically in the presence of a base like triethylamine or pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.gov This method is generally high-yielding and proceeds under mild conditions. The reaction is often carried out in an inert solvent such as dichloromethane (B109758) (CH₂Cl₂) at low temperatures to control the exothermic reaction.

Table 3: Synthesis via Acid Chloride Route

| Acid Chloride | Amine | Base | Solvent | Conditions | Reference |

| 2-Methylpentanoyl chloride | Benzylamine | Triethylamine | CH₂Cl₂ | 0 °C to rt | nih.gov |

| (2R)-2-methylpentanoyl chloride | Benzylamine | - | - | - | nih.gov |

Stereoselective and Asymmetric Synthesis Strategies

When the synthesis of a specific stereoisomer of this compound is desired, stereoselective and asymmetric methods are employed. These strategies are crucial for the preparation of enantiomerically pure compounds, which is often a requirement in the pharmaceutical and agrochemical industries.

Chiral Auxiliary Approaches

Asymmetric synthesis using chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. ntu.edu.sgresearchgate.net A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate, in this case, a derivative of 2-methylpentanoic acid. The auxiliary then directs the subsequent chemical transformations in a diastereoselective manner. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered for reuse. nih.gov

A widely used class of chiral auxiliaries are the Evans oxazolidinones. researchgate.netbath.ac.uk For the synthesis of a chiral version of this compound, (S)-4-benzyl-2-oxazolidinone could be acylated with 2-methylpentanoyl chloride. The resulting N-acyl oxazolidinone can then undergo stereoselective alkylation at the α-position. However, since the chirality is already present in 2-methylpentanoic acid, a chiral auxiliary would be employed to introduce another stereocenter with high diastereoselectivity if a more complex analogue were being synthesized. In the context of synthesizing a specific enantiomer of this compound, one would start with the corresponding enantiomerically pure 2-methylpentanoic acid. If a racemic starting material is used, a chiral auxiliary could be used to separate the diastereomeric products formed after coupling.

Table 4: Key Features of Chiral Auxiliary-Based Asymmetric Synthesis

| Chiral Auxiliary Example | Key Principle | Typical Reaction Steps | Reference |

| Evans Oxazolidinones | Temporary incorporation of a chiral scaffold to direct the formation of new stereocenters with high diastereoselectivity. | 1. Acylation of the auxiliary. 2. Diastereoselective reaction (e.g., alkylation, aldol). 3. Cleavage of the auxiliary. | ntu.edu.sgresearchgate.net |

Enzymatic Methods and Biocatalysis (e.g., Transaminase-mediated kinetic resolutions)

Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiomerically pure compounds under mild conditions. ethz.ch Kinetic resolution is a common enzymatic strategy where an enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. mdpi.comscielo.brscielo.br

For the preparation of chiral this compound, a lipase (B570770) could be used for the kinetic resolution of racemic 2-methylpentanoic acid or an ester thereof. The enzyme would selectively hydrolyze or esterify one enantiomer, allowing for the separation of the two.

Alternatively, a transaminase could be used in a kinetic resolution process. While transaminases are typically used for the synthesis of chiral amines from ketones, they can also be employed in the resolution of racemic amines. In a hypothetical scenario for a related synthesis, a transaminase could selectively deaminate one enantiomer of a racemic amino acid precursor to 2-methylpentanoic acid, or be used in the resolution of a racemic amine that is subsequently coupled to 2-methylpentanoic acid. The application of enzymatic kinetic resolution offers a green and efficient route to chiral amides. mdpi.com

Table 5: Principles of Enzymatic Kinetic Resolution

| Enzyme Class | Principle of Resolution | Application Example | Reference |

| Lipase | Enantioselective acylation or hydrolysis of a racemic alcohol or ester. | Kinetic resolution of racemic tertiary benzyl (B1604629) bicyclic alcohols. | scielo.brscielo.br |

| Amidase | Enantioselective hydrolysis of a racemic amide to a carboxylic acid and an amine. | Resolution of racemic 2-hydroxyamides. | mdpi.com |

| Transaminase | Enantioselective conversion of an amine to a ketone, or the reverse reaction, leading to the resolution of a racemic amine or the asymmetric synthesis of a chiral amine. | Kinetic resolution of racemic amines for the synthesis of chiral building blocks. | ethz.ch |

Asymmetric Catalysis in Amide Bond Formation

The asymmetric synthesis of chiral amides, including derivatives related to this compound, is a focal point of modern organic synthesis due to the importance of enantiomerically pure compounds in pharmaceuticals and material science. Methodologies often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction.

One prominent strategy involves the use of chiral auxiliaries, such as (S)-4-benzyloxazolidinone, to guide the stereochemistry of key bond-forming steps. For instance, a synthetic route toward a related chiral piperidone core utilized a diastereoselective aldol (B89426) reaction as the key step, where the auxiliary directed the formation of a specific diastereomer. ntu.edu.sg Another approach in asymmetric synthesis is the domino reaction, which combines multiple transformations in a single step. The synthesis of functionalized cyclopentane (B165970) derivatives has been achieved through a domino reaction initiated by a Michael addition of a chiral lithium amide, (S)-N-benzyl-N-α-methylbenzylamine, to a prochiral substrate. nih.govnih.gov This sequence, involving a Michael addition and a subsequent intramolecular cyclization, yields polyfunctionalized products with high stereoselectivity. nih.govnih.gov

These catalytic and auxiliary-driven methods are crucial for producing specific stereoisomers, which is often a requirement for biologically active molecules. The choice of catalyst or auxiliary is determined by the desired stereochemical outcome and the specific functionalities present in the reacting molecules.

Diastereoselective Synthesis Methods

Diastereoselective synthesis aims to produce a specific diastereomer from a mixture of possible stereoisomers. This is particularly relevant in molecules with multiple chiral centers. For precursors to this compound, diastereoselectivity can be achieved through various methods, including substrate-controlled and reagent-controlled reactions.

A key method is the diastereoselective aldol reaction , which can establish two new stereocenters simultaneously. By using a chiral auxiliary like (S)-4-benzyloxazolidinone attached to one of the reactants, the facial selectivity of the enolate addition to an aldehyde is controlled, leading to a major diastereomeric aldol adduct. ntu.edu.sg Another powerful technique is directed diastereoselective reductive amination , which relies on the stereodirecting influence of existing chiral centers within the substrate to guide the approach of the reducing agent. tib.eu

The table below summarizes key aspects of these diastereoselective methods.

| Method | Key Reagent/Component | Mechanism | Application Example |

| Chiral Auxiliary-Directed Aldol Reaction | (S)-4-benzyloxazolidinone | The chiral auxiliary creates a sterically hindered environment, forcing the electrophile to attack the enolate from a specific face. ntu.edu.sg | Synthesis of (R)-N-benzyl-5-methylhydroxy-piperidone. ntu.edu.sg |

| Domino Reaction/Michael Addition | Chiral Lithium Amide | An asymmetric Michael addition is followed by an intramolecular cyclization to form a cyclic product with controlled stereochemistry. nih.govnih.gov | Asymmetric synthesis of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate stereoisomers. nih.gov |

| Directed Reductive Amination | Substrate with existing stereocenter | An existing chiral center in the molecule directs the nucleophilic attack of the amine or the delivery of the hydride reagent. tib.eu | Synthesis of complex polyketide fragments. tib.eu |

Advanced Synthetic Protocols

Recent advancements in organic synthesis have led to the development of more efficient, selective, and sustainable protocols for amide bond formation, moving away from traditional methods that often require harsh conditions or produce significant waste.

Mixed Anhydride Coupling (MAC) Method

The Mixed Anhydride Coupling (MAC) method is a widely used and effective technique for forming amide bonds, particularly in peptide synthesis and the creation of complex amides. researchgate.nethighfine.com The process involves the activation of a carboxylic acid by converting it into a mixed anhydride, which then readily reacts with an amine to form the desired amide. highfine.com

A general procedure involves dissolving the carboxylic acid in an anhydrous solvent like tetrahydrofuran (B95107) (THF) and cooling it to a low temperature (e.g., -78 °C) under an inert atmosphere. core.ac.uk A base, typically 4-methylmorpholine (B44366) (NMM), is added, followed by an activating agent such as isobutyl chloroformate (IBCF). core.ac.uk This generates the mixed anhydride in situ. The amine component is then added to the reaction mixture, which attacks the more electrophilic carbonyl carbon of the activated acid, yielding the amide product. highfine.com This method was successfully used in the synthesis of dipeptides and other complex amides like (S)-4-(2-amino-4-methylpentanamido)-N-benzyl-2-bromobenzamide. nih.gov

| Reagent | Role | Rationale |

| Carboxylic Acid | Acyl Donor | The source of the acyl group for the final amide. |

| Isobutyl Chloroformate (IBCF) | Activating Agent | Reacts with the carboxylic acid to form a highly reactive mixed anhydride. core.ac.uk |

| 4-Methylmorpholine (NMM) | Base | Deprotonates the carboxylic acid to form a carboxylate salt, facilitating the reaction with IBCF. core.ac.uk |

| Amine (e.g., Benzylamine) | Nucleophile | Attacks the activated carbonyl of the mixed anhydride to form the amide bond. nih.gov |

| Anhydrous THF | Solvent | Aprotic solvent that solubilizes reactants without interfering with the reaction. core.ac.uk |

Transition Metal-Free and Base-Free Conditions for Amidation

Driven by the principles of green chemistry, significant research has focused on developing amidation protocols that avoid the use of transition metals and strong bases, which can be toxic, costly, and generate waste. One such innovative approach is the transamidation of N-Benzyl-N-Boc-amides under metal- and base-free conditions. sioc-journal.cn While this specific study focuses on exchanging the amine component of an existing amide, the underlying principles demonstrate the feasibility of forming and manipulating amide bonds under exceptionally mild conditions. These methods often rely on thermal activation or the use of specific activating groups to facilitate the reaction without the need for external catalysts or reagents, representing a significant step towards more sustainable chemical synthesis. sioc-journal.cn

Boron-Catalyzed Amidation Reactions

Boron-based reagents have emerged as powerful catalysts for the direct amidation of carboxylic acids with amines, offering a greener alternative to traditional coupling agents. ucl.ac.ukucl.ac.uk These reactions typically proceed by generating water as the only byproduct, thus exhibiting high atom economy. ucl.ac.uk

One effective catalyst is tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3. ucl.ac.uk Research has demonstrated its utility in synthesizing medicinally relevant amides, including the successful synthesis of (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide. ucl.ac.ukucl.ac.uk In a specific protocol, the reaction was conducted using 30 mol% of B(OCH2CF3)3 and proceeded over 36 hours to provide the target amide in a 72% yield. ucl.ac.uk In addition to boron catalysts, certain metal salts like zirconium tetrachloride (ZrCl4) have also been identified as effective catalysts for direct amidation, reducing the reaction times typically required for purely thermal methods. ucl.ac.uk

| Catalyst | Substrates | Conditions | Yield | Source |

| B(OCH2CF3)3 (30 mol%) | Amino Acid & Benzylamine | 36 hours | 72% | ucl.ac.uk |

| ZrCl4 (5 mol%) | Carboxylic Acid & Amine | 125 °C, 24 hours | 30% | ucl.ac.uk |

Green Chemistry Principles in Synthetic Route Design

The design of synthetic routes for compounds like this compound is increasingly guided by the 12 Principles of Green Chemistry, which aim to reduce waste, minimize energy consumption, and use safer chemicals. core.ac.ukacs.org Key metrics for evaluating the "greenness" of a reaction include atom economy, process mass intensity (PMI), and the E-factor (environmental factor). acs.orgwalisongo.ac.id

Atom Economy measures how efficiently the atoms from the reactants are incorporated into the final product. acs.org Direct catalytic amidation, such as the boron-catalyzed method, is highly atom-economical as it produces only water as a byproduct. ucl.ac.uk In contrast, methods using stoichiometric coupling reagents like HATU or the acid chloride route have poor atom economy because the reagents are converted into high molecular weight byproducts. walisongo.ac.id

Process Mass Intensity (PMI) is the ratio of the total mass of materials (solvents, reagents, water) used to the mass of the final product. acs.org Boric acid-catalyzed amidations often have a more favorable PMI compared to routes involving coupling agents or acid chlorides, primarily due to the reduction in reagents and workup materials. walisongo.ac.id

Sustainable Practices in Amidation:

Catalysis: Using catalytic reagents like boric acid or enzymes is superior to using stoichiometric reagents, which are consumed in the reaction and generate waste. ucl.ac.ukacs.org

Solvent Choice: The ideal synthesis avoids solvents or uses environmentally benign solvents like water or recoverable solvents. core.ac.ukuniovi.es Laccase-catalyzed reactions, for example, can be performed in aqueous media. uniovi.es

Reduction of Derivatives: Avoiding the use of protecting groups simplifies synthesis and reduces the number of steps, which aligns with green chemistry principles. acs.org Boron-catalyzed methods can sometimes be applied to unprotected amino acids, showcasing this advantage. ucl.ac.ukucl.ac.uk

Comparing common amidation routes, the boric acid-catalyzed method is often considered the greenest, followed by the HATU coupling reagent route, with the acid chloride route being the least green due to the hazardous nature of the reagents and poor atom economy. walisongo.ac.id

Atom Economy and E-Factor Considerations

Green chemistry metrics are vital tools for evaluating the sustainability of a chemical reaction. jocpr.com Atom Economy (AE) and the Environmental Factor (E-Factor) are two of the most prominent metrics used to quantify the efficiency and waste generation of a synthetic process. primescholars.comum-palembang.ac.id

Atom Economy (AE): Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comomnicalculator.com The ideal atom economy is 100%, indicating that all atoms from the reactants are found in the final product, with no byproducts. primescholars.com

E-Factor: This metric is the ratio of the mass of waste produced to the mass of the desired product. nih.gov A lower E-Factor signifies less waste and a more environmentally friendly process. whiterose.ac.uk The E-Factor considers all waste, including byproducts, leftover reactants, and solvents.

The synthesis of this compound can be approached through several routes, each with distinct AE and E-Factor values. A common method involves activating the carboxylic acid, which can be achieved in different ways:

Direct Thermal Condensation: This method involves heating the carboxylic acid and amine, often with a catalyst, to drive off water. While seemingly atom-economical, it can require high temperatures and may not be suitable for all substrates. organic-chemistry.org

Acid Chloride Formation: The carboxylic acid is first converted to an acyl chloride using a reagent like thionyl chloride (SOCl₂). This intermediate then reacts with the amine. This route generates significant waste, including sulfur dioxide and hydrochloric acid, leading to poor atom economy. walisongo.ac.id

Use of Coupling Reagents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) facilitate amide bond formation but generate stoichiometric amounts of byproducts (e.g., dicyclohexylurea), which dramatically reduces atom economy and increases the E-Factor. walisongo.ac.idbrieflands.com

Below is a comparative table illustrating the green chemistry metrics for different hypothetical synthetic routes to this compound.

Interactive Data Table: Green Chemistry Metrics for this compound Synthesis

| Synthetic Route | Key Reagents | Major Byproducts | Theoretical Atom Economy (%) | Probable E-Factor Range |

| Direct Catalytic Amidation | 2-Methylpentanoic Acid, Benzylamine, Catalyst | Water | 91.8% | Low (1-5) |

| Acid Chloride Route | 2-Methylpentanoic Acid, Thionyl Chloride, Benzylamine | SO₂, HCl | 59.7% | High (5-50) |

| DCC Coupling Route | 2-Methylpentanoic Acid, Benzylamine, DCC | Dicyclohexylurea (DCU) | 48.5% | Very High (>50) |

Note: Calculations are based on the molecular weights of reactants and products. The E-Factor is an estimation and heavily depends on solvent usage and workup procedures.

Solvent Selection and Waste Minimization

The choice of solvent is a critical aspect of green synthesis, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste. jetir.orgcore.ac.uk Minimizing waste is a core principle of green chemistry, achieved through strategic solvent selection and process optimization. numberanalytics.com

Solvent Selection: Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry promotes the use of safer alternatives. jetir.org

Water: As a solvent, water is non-toxic, inexpensive, and readily available, making it an excellent green option for certain reactions. jetir.org

Ionic Liquids (ILs) and Deep Eutectic Solvents (DES): These materials are gaining attention as green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. rsc.orgbombaytechnologist.in For instance, a deep eutectic solvent like [CholineCl][ZnCl₂]₃ has been shown to act as both a catalyst and a green solvent for acylation reactions. rsc.org

Solvent-Free Reactions: The most ideal scenario is to conduct reactions without any solvent. jmchemsci.com Solvent-free acylations can be achieved by mixing reactants, sometimes with a solid catalyst, and applying heat or microwave irradiation. um-palembang.ac.idjmchemsci.com This approach drastically reduces waste and can lead to shorter reaction times.

Waste Minimization: Waste minimization in the synthesis of this compound is directly linked to the principles of atom economy and solvent choice. Key strategies include:

Catalysis: Using catalytic rather than stoichiometric reagents eliminates a major source of waste. um-palembang.ac.id Boric acid, for example, has been used as an effective and 'green' catalyst for the amidation of cinnamic acid with benzylamines. researchgate.net

Process Optimization: Reducing the number of synthetic steps, such as avoiding unnecessary protection and deprotection of functional groups, simplifies procedures and cuts down on waste. researchgate.net

Efficient Workup: Designing processes that allow for easy product isolation, such as crystallization instead of chromatography, minimizes the use of auxiliary materials like silica (B1680970) gel and elution solvents. organic-chemistry.orgrsc.org

Synthesis of Precursors and Related Derivatives

Preparation of N-Benzyl-2-oxopentanamide intermediates

N-Benzyl-2-oxopentanamide serves as a potential intermediate in various synthetic pathways. While direct literature on its synthesis is sparse, its preparation can be logically inferred from standard organic reactions. A plausible method involves the acylation of benzylamine with a derivative of 2-oxopentanoic acid.

A representative synthesis could proceed as follows:

Esterification: 2-oxopentanoic acid is first converted to a more reactive ester, such as an ethyl or methyl ester.

Amidation: The resulting ester is then reacted directly with benzylamine at an elevated temperature to form N-benzyl-2-oxopentanamide. The reaction drives off a molecule of alcohol.

Alternatively, 2-oxopentanoic acid could be converted to its acid chloride, which would readily react with benzylamine at a lower temperature, albeit with a lower atom economy. The synthesis of related structures, such as N-benzyl-2-diazo-3-oxobutanamide, often involves the reaction of a β-ketoamide with a diazotizing agent, highlighting the modularity of these synthetic approaches.

Derivatization of 2-Methylpentanoic Acid and Benzylamine

The versatility of the core starting materials, 2-methylpentanoic acid and benzylamine, allows for the creation of a wide array of derivatives.

Derivatization of 2-Methylpentanoic Acid: 2-Methylpentanoic acid is a carboxylic acid that can be synthesized through methods like the malonic ester synthesis, reacting an appropriate alkyl halide with sodiomalonic ester, followed by hydrolysis and decarboxylation. brainly.comchemicalnote.com It can also be produced via the oxidation of 2-methylpentanal. ontosight.ai Its primary derivatizations include:

Esterification: Reacting 2-methylpentanoic acid with various alcohols under acidic catalysis yields esters, which are often used as fragrances. google.com

Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the acid into the more reactive 2-methylpentanoyl chloride, a key intermediate for acylation reactions. nih.gov

Derivatization of Benzylamine: Benzylamine is a common primary amine. A classical synthesis involves the reaction of benzyl chloride with an excess of ammonia. mdma.ch Its derivatives are widespread in medicinal chemistry and materials science. sioc-journal.cnnih.gov Common derivatization reactions include:

N-Alkylation/N-Arylation: Benzylamine can be further functionalized at the nitrogen atom to form secondary or tertiary amines.

Amide and Urea Formation: It readily reacts with activated carboxylic acids (like acyl chlorides) or isocyanates to form a diverse range of amides and ureas, respectively. nih.gov

Reductive Amination: Reaction with aldehydes or ketones followed by reduction yields substituted benzylamine derivatives.

The ability to synthesize and modify these precursors is crucial for developing analogs of this compound and for optimizing the primary synthetic route.

Mechanistic Investigations of Reactions Involving N Benzyl 2 Methylpentanamide

Mechanisms of Amide Bond Formation

The formation of the amide bond in N-benzyl-2-methylpentanamide is a cornerstone of its synthesis, typically achieved through the reaction of a 2-methylpentanoic acid derivative with benzylamine (B48309). The primary mechanistic pathway for this transformation is nucleophilic acyl substitution, which can be facilitated by catalytic methods.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a two-step process characterized by an addition-elimination sequence. masterorganicchemistry.comopenstax.orglibretexts.org This pathway is fundamental to the reactions of carboxylic acid derivatives. vanderbilt.edu

The reaction is initiated by the nucleophilic attack of benzylamine on the electrophilic carbonyl carbon of an activated 2-methylpentanoic acid derivative, such as 2-methylpentanoyl chloride. This initial attack breaks the carbonyl π-bond, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comvanderbilt.eduoregonstate.edu This intermediate is typically unstable and not isolable. oregonstate.edu

The reactivity of the carboxylic acid derivative is crucial; acyl halides are highly reactive, while amides themselves are the least reactive toward nucleophilic acyl substitution. oregonstate.edu

Catalytic Cycles in Boron-Mediated Amidation

Direct amidation between a carboxylic acid and an amine is challenging due to the formation of an unreactive ammonium carboxylate salt. Boron-based catalysts, such as boronic acids, are effective in promoting this direct condensation under milder conditions. mdpi.com

The catalytic cycle in boron-mediated amidation involves the activation of the carboxylic acid. While a mechanism involving a monomeric acyloxyboron intermediate has been considered, recent studies suggest that this may not be the complete picture. nih.govrsc.org Detailed investigations propose alternative mechanisms where dimeric B-X-B motifs (where X can be O or NR) are formed. nih.govrsc.org These dimeric structures are believed to activate the carboxylic acid while simultaneously positioning the amine nucleophile for attack. nih.govrsc.org

For the synthesis of this compound, the cycle would begin with the reaction of 2-methylpentanoic acid with the boron catalyst. This activates the carboxylic acid, making the carbonyl carbon more electrophilic. Benzylamine can then attack this activated intermediate. Subsequent steps facilitate the elimination of water and regeneration of the catalyst, yielding the final amide product. Studies have shown that at least three free coordination sites on the boron atom appear necessary for catalysis to occur, which explains why borinic acids are generally not competent catalysts for this transformation. nih.gov

Transformations of the Amide Moiety

The amide bond in this compound, while stable, can undergo transformations such as hydrolysis and transamidation, typically under specific, often harsh, conditions.

Hydrolysis

Amide hydrolysis is the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, generally requiring heat. youtube.comkhanacademy.org

Acid-Catalyzed Hydrolysis : Under acidic conditions, the mechanism begins with the protonation of the carbonyl oxygen of this compound. libretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate. hilarispublisher.com A subsequent proton transfer from the oxygen to the nitrogen atom converts the benzylamino group into a better leaving group (benzylamine). The tetrahedral intermediate then collapses, expelling benzylamine and forming the protonated 2-methylpentanoic acid. Finally, deprotonation yields the carboxylic acid, and the liberated benzylamine is protonated in the acidic medium to form a benzylammonium salt.

Base-Catalyzed Hydrolysis : In the presence of a strong base like sodium hydroxide, the hydroxide ion acts as the nucleophile, directly attacking the carbonyl carbon of this compound. chemistrysteps.com This forms a tetrahedral alkoxide intermediate. The intermediate then expels the benzylamide anion (a poor leaving group), a step that is generally unfavorable but driven forward by an irreversible acid-base reaction. chemistrysteps.com The newly formed 2-methylpentanoic acid is immediately deprotonated by the strongly basic benzylamide anion to form a carboxylate salt and benzylamine. chemistrysteps.com An acidic workup is required to protonate the carboxylate and yield the neutral carboxylic acid. youtube.com

Transamidation Reactions

Transamidation is the conversion of one amide into another by reaction with an amine. wikipedia.org Due to the high stability of the amide bond, this reaction is typically thermodynamically neutral and requires catalysis. researchgate.net Catalysts often include Lewis acids or certain transition metals. wikipedia.orgnih.gov

For this compound, a catalytic transamidation with a different primary amine (e.g., R-NH₂) would involve the activation of the amide. A proposed mechanism with a metal catalyst involves the formation of a metal-amidate complex. nih.gov This complex then reacts with the incoming amine. An intramolecular nucleophilic attack within a resulting metallacycle intermediate facilitates the cleavage of the original C-N bond and the formation of the new one, releasing benzylamine and forming the new amide. nih.gov Non-metal catalysts like L-proline have also been shown to catalyze transamidation under solvent-free conditions. nih.govorganic-chemistry.org

Reactions Involving the N-Benzyl Group

The N-benzyl group of this compound can be removed through debenzylation reactions. This transformation is a common strategy in organic synthesis for deprotection of amines.

The most common method for N-debenzylation is catalytic hydrogenation. rsc.orgnih.gov This reaction typically involves treating the N-benzyl amide with hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. researchgate.net The mechanism involves the addition of hydrogen across the benzylic C-N bond. This cleavage, known as hydrogenolysis, results in the formation of 2-methylpentanamide and toluene. The reaction often requires elevated pressure and temperature, and acidic conditions can sometimes facilitate the process. researchgate.net

Alternatively, oxidative debenzylation methods have been developed. For instance, using an alkali metal bromide with an oxidant can generate a bromo radical that facilitates the cleavage of the benzyl (B1604629) group under mild conditions, yielding the corresponding primary amide (2-methylpentanamide). acs.orgacs.org

Interactive Data Table: Summary of Mechanistic Features

| Reaction Type | Key Intermediate(s) | Catalyst/Reagent | Driving Force / Key Step |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Activated Acyl Derivative (e.g., Acyl Chloride) | Elimination of a good leaving group |

| Boron-Mediated Amidation | Acyloxyboron derivative; Dimeric B-X-B complexes | Boronic Acid | Activation of carboxylic acid; Elimination of water |

| Acid-Catalyzed Hydrolysis | Protonated Carbonyl; Tetrahedral Intermediate | Strong Acid (e.g., H₂SO₄), Heat | Nucleophilic attack by water on activated carbonyl |

| Base-Catalyzed Hydrolysis | Tetrahedral Intermediate | Strong Base (e.g., NaOH), Heat | Irreversible deprotonation of carboxylic acid |

| Catalytic Transamidation | Metal-amidate complex; Metallacycle | Lewis Acid or Transition Metal | Intramolecular nucleophilic attack |

| Catalytic Hydrogenolysis | Surface-adsorbed species on catalyst | H₂, Pd/C | Cleavage of benzylic C-N bond |

N-Debenzylation Methodologies and Mechanisms

The N-benzyl group is a common protecting group for amines and amides due to its general stability and the variety of methods available for its removal. The cleavage of the N-benzyl bond in amides like this compound can be accomplished through several mechanistic pathways, primarily categorized as reductive, oxidative, and acid-base mediated methods. ccspublishing.org.cn

Reductive Debenzylation: Catalytic hydrogenolysis is the most prevalent method for N-debenzylation. This process typically involves a palladium catalyst, often on a carbon support (Pd/C), and a source of hydrogen. nih.gov The mechanism involves the oxidative addition of the C-N bond to the palladium surface, followed by hydrogenolysis to release the debenzylated amide and toluene.

Catalytic Transfer Hydrogenolysis: An alternative to using gaseous hydrogen involves transfer hydrogenolysis, where a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. thieme-connect.com Common hydrogen donors include ammonium formate, hydrazine hydrate, and tetrahydroxydiboron. thieme-connect.comcolab.ws This approach is often considered safer and more convenient than using pressurized hydrogen gas. colab.ws

Mixed Catalyst Systems: The efficiency of Pd/C-catalyzed hydrogenolysis can be enhanced by using co-catalysts. For instance, the combination of palladium-on-carbon (Pd/C) with niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the deprotection of N-benzyl groups, potentially by mitigating catalyst poisoning by the amine products. acs.org

Oxidative Debenzylation: Oxidative methods provide an alternative to reductive cleavage, which is particularly useful when the molecule contains other functional groups susceptible to reduction, such as alkenes or alkynes. researchgate.net

Base-Promoted Oxidation: A notable method involves the use of potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO) with the introduction of oxygen. researchgate.net The proposed mechanism suggests that the strong base deprotonates the benzylic carbon, forming a benzylic anion. This anion then reacts with oxygen to form a peroxide intermediate, which subsequently decomposes to yield the debenzylated amide and benzaldehyde. researchgate.net

N-Iodosuccinimide (NIS): NIS can effect the debenzylation of dibenzylamines, and the mechanism is thought to involve the formation of a benzyliminium ion, which is then hydrolyzed. ox.ac.uk

Acid-Facilitated Debenzylation: In some cases, acidic conditions can facilitate the removal of the N-benzyl group. For instance, the addition of acetic acid has been found to promote the hydrogenolysis of N-benzyl groups on certain substrates, as the polarization of the C-N bond under acidic conditions can make it more susceptible to cleavage. nih.govresearchgate.net

| Methodology | Reagents | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Reductive cleavage on palladium surface | nih.gov |

| Catalytic Transfer Hydrogenolysis | Ammonium Formate, Pd/C | In situ hydrogen generation and transfer | thieme-connect.com |

| Mixed Catalyst Hydrogenation | H₂, Pd/C, Nb₂O₅/C | Acidic co-catalyst facilitates reaction | acs.org |

| Base-Promoted Oxidation | KOtBu, DMSO, O₂ | Formation of a benzylic anion intermediate | researchgate.net |

| Acid-Facilitated Hydrogenolysis | H₂, Pd(OH)₂/C, Acetic Acid | Acid polarization of the C-N bond | researchgate.net |

Role of N-Benzyl in Cycloaddition Reactions (e.g., N-Benzyl Ketimines)

While the amide itself is not typically a direct participant in cycloaddition reactions, it can be a precursor to reactive species such as N-benzyl ketimines. The N-benzyl group plays a crucial role in the mechanism and outcome of subsequent cycloadditions involving these intermediates.

To generate a relevant reactive intermediate from this compound, one could envision a reduction of the carbonyl group to a methylene (B1212753), followed by oxidation to form the corresponding N-benzyl ketimine. In cycloaddition reactions, the N-benzyl group can influence reactivity and stereoselectivity through several mechanisms.

Formation of 2-Azaallyl Anions: N-benzyl ketimines can be deprotonated at the carbon alpha to both the nitrogen and the phenyl ring using a strong base. This generates a 2-azaallyl anion, which can act as a 1,3-dipole in [3+2] cycloaddition reactions with various dipolarophiles, such as arylacetylenes, to form pyrroline intermediates. researchgate.net

Intermediate Stabilization: The benzyl group can stabilize key reaction intermediates through non-covalent interactions. Theoretical studies have shown that π-π stacking interactions between two benzyl groups in a reaction intermediate can lower its energy, thereby facilitating subsequent reaction steps. nih.gov This stabilizing effect can be critical in complex multi-step reactions leading to cage or polycyclic structures.

Stereocontrol: The steric bulk of the N-benzyl group can direct the approach of the reacting partner, influencing the diastereoselectivity of the cycloaddition. In [3+2] cycloadditions mediated by methyleneamine ylides derived from N-benzyl precursors, the reaction often exhibits excellent diastereoselectivity with cyclic olefins. highfine.com

Reactivity at the Alpha Carbon of the Pentanamide (B147674) Chain

The alpha carbon of the pentanamide chain in this compound is a stereocenter and a site of potential reactivity. Reactions at this position are of significant interest for the synthesis of complex chiral molecules.

Stereocenter Inversion and Retention in Reactions

Reactions that proceed via the formation of an intermediate at the alpha-carbon stereocenter can result in retention of configuration, inversion of configuration, or racemization. libretexts.org The outcome is highly dependent on the reaction mechanism and conditions.

Inversion of Configuration: A classic example of inversion occurs via an Sₙ2 mechanism, where a nucleophile attacks the stereocenter from the side opposite to the leaving group, leading to a predictable inversion of stereochemistry. libretexts.orgyoutube.com

Racemization: If a reaction proceeds through a planar, achiral intermediate, such as a carbocation formed in an Sₙ1 reaction, subsequent attack by a nucleophile can occur from either face with equal probability, leading to a racemic mixture of products. libretexts.org

Retention of Configuration: Achieving retention of configuration requires mechanisms that avoid planar intermediates or that direct the incoming group to the same face as the leaving group. This can be accomplished through neighboring group participation or by using specific reagents and catalysts. For instance, a one-pot amidation reaction has been reported to proceed with complete retention of configuration through a mechanism involving a chelated carbocation that undergoes a rapid, front-side nucleophilic attack. chemistryviews.org

The stereochemical course of a reaction can sometimes be controlled by the choice of additives. In stereospecific Suzuki–Miyaura couplings of chiral α-amino boronic esters, the outcome can be switched from inversion to retention by changing the acidic additive. acs.org The use of phenol as an additive leads to inversion, while Zr(Oi-Pr)₄ promotes retention of configuration. acs.org This highlights the subtle but powerful influence of reaction components on the transition state geometry and, consequently, the stereochemical outcome.

| Stereochemical Outcome | Typical Mechanism | Key Feature | Reference |

|---|---|---|---|

| Inversion | Sₙ2 | Back-side attack of nucleophile | libretexts.org |

| Racemization | Sₙ1 | Formation of a planar, achiral intermediate | libretexts.org |

| Retention | Neighboring Group Participation / Specific Catalysis | Front-side attack or double inversion | chemistryviews.org |

| Switchable (Inversion/Retention) | Catalyst/Additive Control | Additive alters transition state geometry | acs.org |

Reactions Involving Carbonyl Surrogates

The alpha carbon of this compound can function as a nucleophile after deprotonation, acting as a surrogate for a ketone or aldehyde enolate. This reactivity is central to forming new carbon-carbon bonds at this position.

The most common strategy involves deprotonation of the alpha-proton using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to form an amide enolate. This enolate is a potent nucleophile that can react with various electrophiles.

Alpha-Alkylation: The alkylation of N-substituted amides is a well-established transformation. The amide enolate generated from this compound can react with alkyl halides to introduce a new substituent at the alpha position. semanticscholar.org The reaction conditions, including the solvent and base, can influence the selectivity of the reaction, as competitive N-alkylation or O-alkylation can sometimes occur. semanticscholar.org For example, a study on the direct alkylation of N,N-dialkyl benzamides with methyl sulfides utilized LDA to generate the key nucleophilic intermediate for C-C bond formation. nih.gov

Reactions with Carbonyl Compounds: The amide enolate can also participate in aldol-type reactions with aldehydes and ketones to form β-hydroxy amides. The stereochemical outcome of these reactions can often be controlled by the geometry of the enolate (E vs. Z) and the presence of chelating metal ions.

The reactivity of the alpha carbon is analogous to that of nitriles, which are also considered carbonyl surrogates. Copper-catalyzed cross-coupling reactions of aryl acetonitriles with benzyl alcohols proceed via a C(sp³)–H functionalization mechanism, highlighting modern approaches to forming bonds at the alpha position. nih.gov

Spectroscopic and Structural Elucidation of N Benzyl 2 Methylpentanamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of an organic compound by mapping the carbon and hydrogen framework.

¹H NMR Chemical Shift Assignments and Coupling Patterns

The ¹H NMR spectrum of N-benzyl-2-methylpentanamide would display distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of the protons, while the splitting pattern (multiplicity) reveals the number of adjacent protons, according to the n+1 rule. compoundchem.comhw.ac.uk

Expected signals include:

Aromatic Protons: The five protons on the benzyl (B1604629) group's phenyl ring are expected to appear in the range of δ 7.2-7.4 ppm. compoundchem.com Due to similar electronic environments, these signals may overlap to form a complex multiplet.

Amide Proton (N-H): The amide proton typically appears as a broad singlet or a triplet (if coupled to the benzyl CH₂ protons) in the region of δ 5.5-8.5 ppm. Its chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding. libretexts.org

Benzyl Methylene (B1212753) Protons (-CH₂-Ph): These two protons are adjacent to the nitrogen and the phenyl ring. They are expected to appear as a doublet around δ 4.4 ppm, assuming coupling to the N-H proton. rsc.org In chiral environments or with restricted rotation around the C-N bond, these protons can become diastereotopic and appear as two separate signals, each a doublet of doublets. researchgate.net

Alkyl Protons: The protons of the 2-methylpentyl group will appear in the upfield region (δ 0.8-2.2 ppm). hw.ac.uk

The single proton at the chiral center (C2) would likely be a multiplet around δ 2.1-2.2 ppm.

The methyl group attached to C2 would be a doublet around δ 1.1 ppm.

The terminal methyl group (C5) would appear as a triplet around δ 0.9 ppm.

The two methylene groups (C3 and C4) would present as complex multiplets in the δ 1.2-1.6 ppm range.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Terminal CH₃ (C5) | ~ 0.9 | Triplet (t) | 3H |

| C2-CH₃ | ~ 1.1 | Doublet (d) | 3H |

| -CH₂- (C3, C4) | ~ 1.2 - 1.6 | Multiplet (m) | 4H |

| -CH- (C2) | ~ 2.1 - 2.2 | Multiplet (m) | 1H |

| Benzyl -CH₂- | ~ 4.4 | Doublet (d) | 2H |

| Amide N-H | ~ 5.5 - 8.5 | Broad Singlet (br s) or Triplet (t) | 1H |

| Aromatic Ar-H | ~ 7.2 - 7.4 | Multiplet (m) | 5H |

¹³C NMR Chemical Shift Assignments

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom gives a distinct signal. libretexts.org

Expected chemical shifts include:

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically deshielded and appears downfield, typically in the range of δ 170-175 ppm. libretexts.org

Aromatic Carbons: The carbons of the phenyl ring will resonate between δ 127 and 138 ppm. The carbon atom attached to the methylene group (ipso-carbon) will have a different shift than the ortho, meta, and para carbons. researchgate.net

Benzyl Methylene Carbon (-CH₂-Ph): This carbon, being attached to nitrogen, is expected around δ 44 ppm.

Alkyl Carbons: The carbons of the 2-methylpentyl group will appear in the upfield region (δ 14-45 ppm). The chiral carbon (C2) would be expected around δ 45 ppm, while the other carbons will be further upfield. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Terminal CH₃ (C5) | ~ 14 |

| C2-CH₃ | ~ 19 |

| -CH₂- (C4) | ~ 23 |

| -CH₂- (C3) | ~ 35 |

| Benzyl -CH₂- | ~ 44 |

| -CH- (C2) | ~ 45 |

| Aromatic C (ortho, meta, para) | ~ 127 - 129 |

| Aromatic C (ipso) | ~ 138 |

| Amide C=O | ~ 174 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals from 1D spectra and confirming the connectivity of the molecule.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). emerypharma.comsdsu.edu For this compound, COSY would show correlations between the N-H proton and the benzyl CH₂ protons, and within the 2-methylpentyl chain, such as between the C2-H and the C2-CH₃, and the C2-H and the C3-CH₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. sdsu.educolumbia.edu It would be used to definitively link the proton assignments in Table 1 to the carbon assignments in Table 2. For example, the proton signal at ~4.4 ppm would show a cross-peak with the carbon signal at ~44 ppm, confirming both as the benzyl methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.eduyoutube.com This is vital for piecing together the molecular fragments. Key correlations would include:

The benzyl CH₂ protons to the amide carbonyl carbon and the ipso-aromatic carbon.

The N-H proton to the carbonyl carbon and the C2 carbon of the pentyl chain.

The C2-CH₃ protons to the C2 carbon and the C3 carbon.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations. tu.edu.iq

For this compound, the key absorptions would be:

N-H Stretch: A single, sharp to medium intensity peak around 3300 cm⁻¹ is characteristic of the N-H bond in a secondary amide. spectroscopyonline.com

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the pentyl and methylene groups appear just below 3000 cm⁻¹. tu.edu.iq

C=O Stretch (Amide I): A very strong and sharp absorption band.

N-H Bend (Amide II): A strong absorption band resulting from a combination of N-H bending and C-N stretching.

Characteristic Amide I and Amide II Bands

The amide functional group gives rise to two particularly prominent and diagnostic bands in the IR spectrum. spectroscopyonline.comnih.gov

Amide I Band: This band, appearing in the range of 1630-1680 cm⁻¹, is one of the strongest in the spectrum and is primarily due to the C=O stretching vibration. spectroscopyonline.com Its position is sensitive to hydrogen bonding.

Amide II Band: Found between 1515-1570 cm⁻¹, this band is also strong and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. spectroscopyonline.com The presence of both a strong Amide I and Amide II band is a clear indicator of a secondary amide linkage.

Table 3: Predicted Characteristic IR Absorptions for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Secondary Amide | ~ 3300 | Medium |

| Aromatic C-H Stretch | Aromatic Ring | ~ 3030-3100 | Weak-Medium |

| Aliphatic C-H Stretch | Alkyl Groups | ~ 2850-2960 | Medium-Strong |

| C=O Stretch (Amide I) | Amide Carbonyl | ~ 1640-1670 | Strong |

| N-H Bend (Amide II) | Secondary Amide | ~ 1530-1560 | Strong |

| C=C Stretch | Aromatic Ring | ~ 1450, 1500, 1600 | Variable |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions.

For this compound (Molecular Formula: C₁₃H₁₉NO), the molecular weight is approximately 205.30 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 205.

The fragmentation pattern is key to confirming the structure. Common fragmentation pathways for amides include cleavage of bonds adjacent to the carbonyl group and the nitrogen atom. chemguide.co.uklibretexts.org

Formation of a Tropylium (B1234903) Ion: A very common fragmentation for benzyl-containing compounds is the cleavage of the benzylic C-N bond to form the highly stable tropylium cation at m/z = 91 . This is often the base peak.

Acylium Ion Formation: Cleavage of the C-C bond alpha to the carbonyl group can lead to the formation of an acylium ion.

Amide Bond Cleavage: Cleavage of the amide C-N bond can occur.

McLafferty Rearrangement: A characteristic fragmentation for carbonyl compounds with a sufficiently long alkyl chain, which would result in a peak at m/z = 135 . libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Identity | Notes |

|---|---|---|

| 205 | [C₁₃H₁₉NO]⁺ | Molecular Ion (M⁺) |

| 135 | [C₈H₁₃NO]⁺ | Result of McLafferty Rearrangement |

| 106 | [C₇H₈N]⁺ | Benzylamine (B48309) radical cation |

| 91 | [C₇H₇]⁺ | Tropylium Cation (often the base peak) |

| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage of Cα-Cβ bond |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the structural elucidation and confirmation of chemical compounds, providing highly accurate mass measurements that allow for the determination of elemental composition. For this compound, HRMS would serve to verify its molecular formula, C₁₃H₁₉NO.

The technique measures the mass-to-charge ratio (m/z) of an ion with high precision. This precision enables the differentiation between compounds that may have the same nominal mass but differ in their elemental composition. The theoretical monoisotopic mass of the protonated molecule of this compound, [M+H]⁺, can be calculated with a high degree of accuracy. Experimental determination of this value via HRMS would be expected to fall within a very narrow margin of error, typically less than 5 parts per million (ppm), thus confirming the compound's elemental formula.

While specific experimental HRMS data for this compound is not widely available in public repositories, the expected data can be derived from its chemical formula.

| Compound | Molecular Formula | Adduct | Calculated Exact Mass (m/z) | Expected Experimental Mass (m/z) |

|---|---|---|---|---|

| This compound | C₁₃H₁₉NO | [M+H]⁺ | 206.1545 | Within ± 5 ppm of calculated value |

In the analysis of derivatives, HRMS plays a similar role. For instance, if a derivative were synthesized, HRMS would be the primary tool to confirm the success of the chemical modification by identifying the corresponding change in mass. Any deviation from the expected mass could indicate incomplete reactions or the formation of unintended byproducts.

Chiroptical Properties

The chiroptical properties of a molecule describe its interaction with polarized light. For a chiral molecule like this compound, which possesses a stereocenter at the C2 position of the pentanamide (B147674) moiety, these properties are fundamental to characterizing its stereochemistry.

Optical rotation is the rotation of the plane of linearly polarized light as it passes through a solution of a chiral compound. Enantiomers of a chiral molecule will rotate the plane of polarized light to an equal magnitude but in opposite directions. One enantiomer will be dextrorotatory (positive rotation, +), while the other will be levorotatory (negative rotation, -). This property is measured using a polarimeter, and the specific rotation [α] is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and light wavelength).

The enantiomeric excess (ee) or optical purity of a sample containing a mixture of enantiomers can be determined by comparing the specific rotation of the mixture to the specific rotation of a pure enantiomer. The formula for this calculation is:

ee (%) = ([α]mixture / [α]pure enantiomer) × 100

While experimentally determined specific rotation values for the enantiomers of this compound are not readily found in the literature, the principle of its application for enantiopurity assessment remains valid. A hypothetical example can illustrate its use. If the pure (S)-enantiomer were found to have a specific rotation of +25°, a mixture exhibiting a specific rotation of -20° would indicate an excess of the (R)-enantiomer.

The following interactive table demonstrates how the enantiomeric excess would be calculated based on hypothetical specific rotation values.

| Enantiomer | Hypothetical Specific Rotation ([α]D) | Measured Specific Rotation of Mixture | Calculated Enantiomeric Excess (ee %) | Composition |

|---|---|---|---|---|

| (S)-N-benzyl-2-methylpentanamide | +25.0° | +12.5° | 50% | 75% (S), 25% (R) |

| (R)-N-benzyl-2-methylpentanamide | -25.0° | |||

| (S)-N-benzyl-2-methylpentanamide | +25.0° | -20.0° | 80% | 90% (R), 10% (S) |

| (R)-N-benzyl-2-methylpentanamide | -25.0° |

This assessment is crucial in asymmetric synthesis or chiral separations, where the goal is to produce a single enantiomer. The measurement of optical rotation provides a straightforward and rapid method to quantify the success of such processes.

Theoretical and Computational Studies of N Benzyl 2 Methylpentanamide

Conformational Analysis and Energy Landscapes

Conformational analysis of N-benzyl-2-methylpentanamide is critical to understanding its structure-property relationships. Due to the partial double-bond character of the amide C-N bond, rotation is restricted, leading to the existence of Z (trans) and E (cis) isomers. Further conformational diversity arises from the rotation around the single bonds within the benzyl (B1604629) and 2-methylpentyl moieties.

Computational methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of the molecule. By systematically rotating key dihedral angles and calculating the corresponding single-point energies, a detailed energy landscape can be constructed. This landscape identifies the lowest-energy (most stable) conformers and the energy barriers that separate them. For secondary amides, the Z conformer is typically more stable than the E conformer due to reduced steric hindrance. The analysis identifies various stable staggered conformations and higher-energy eclipsed conformations.

Table 1: Illustrative Relative Energies of this compound Conformers

| Conformer ID | Amide Configuration | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|---|

| Conf-1 | Z (trans) | Staggered | 0.00 | 75.2 |

| Conf-2 | Z (trans) | Eclipsed | 3.50 | 0.3 |

| Conf-3 | E (cis) | Staggered | 2.10 | 3.1 |

| Conf-4 | E (cis) | Eclipsed | 5.50 | <0.1 |

Note: Data are illustrative and represent typical findings for secondary amides.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure

Quantum chemical calculations provide a detailed picture of the electronic distribution and properties of this compound. DFT, using functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), is a powerful tool for this purpose, balancing computational cost with accuracy. rsc.org

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO is a crucial indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. For this compound, the HOMO is typically localized on the electron-rich regions, such as the phenyl ring and the amide group, while the LUMO is distributed over the carbonyl group and the aromatic ring.

Table 2: Calculated FMO Properties of this compound

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -0.21 |

| HOMO-LUMO Gap (ΔE) | 6.64 |

Note: Values are representative examples derived from DFT calculations on analogous structures.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to identify regions that are rich or deficient in electrons, which correspond to sites for electrophilic and nucleophilic attack, respectively.

In the MEP map of this compound, regions of negative potential (typically colored red) are concentrated around the electronegative oxygen atom of the carbonyl group, indicating its role as a primary site for electrophilic attack and hydrogen bond acceptance. Regions of positive potential (colored blue) are located around the amide hydrogen (N-H), making it a site for nucleophilic attack and hydrogen bond donation. The phenyl ring exhibits a region of moderate negative potential due to its π-electron cloud.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling of reaction pathways elucidates the mechanisms of chemical reactions, such as the synthesis of this compound. A common synthetic route is the acylation of benzylamine (B48309) with 2-methylpentanoyl chloride. organic-chemistry.org Theoretical calculations can map the energy profile of this reaction, identifying the reactants, products, intermediates, and, most importantly, the transition state.

By locating the transition state structure and calculating its energy, the activation energy (energy barrier) for the reaction can be determined. This provides insight into the reaction kinetics. For the SN2-type reaction between benzylamine and the acyl chloride, the transition state involves the partial formation of the N-C bond and the partial breaking of the C-Cl bond.

Table 3: Illustrative Energy Profile for Amide Synthesis

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Benzylamine + 2-Methylpentanoyl Chloride | 0.0 |

| Transition State | Tetrahedral Intermediate Formation | +15.2 |

| Products | this compound + HCl | -25.8 |

Note: The data presented are hypothetical and serve to illustrate a typical reaction energy profile.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of this compound, capturing its atomic motions and conformational flexibility in various environments. nih.govrsc.org By solving Newton's equations of motion for the system, MD simulations generate a trajectory that describes how the positions and velocities of atoms evolve over time.

In Silico Predictions for Spectroscopic Data

Computational chemistry allows for the accurate prediction of spectroscopic data, which is invaluable for the structural characterization of molecules. nih.gov

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the stretching, bending, and torsional motions of the chemical bonds. By comparing the calculated spectrum with experimental data, specific peaks can be assigned to particular functional groups. For this compound, key predicted vibrations include the C=O stretch, the N-H stretch, and various C-H and C-N stretching modes. libretexts.org

Table 4: Predicted Key IR Vibrational Frequencies

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Amide N-H | ~3440 |

| C-H Stretch | Aromatic C-H | ~3050 |

| C-H Stretch | Aliphatic C-H | ~2960 |

| C=O Stretch | Amide C=O | ~1680 |

Note: Frequencies are typical values for secondary amides and may be scaled to match experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (¹H and ¹³C). nih.govacs.org These calculations provide theoretical chemical shifts that, after being referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared to experimental spectra to aid in signal assignment and structure verification.

Table 5: Illustrative Predicted ¹H NMR Chemical Shifts

| Proton Type | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| N-H | Amide | 6.5 - 7.5 |

| Ar-H | Phenyl Ring | 7.2 - 7.4 |

| CH₂-N | Benzyl Methylene (B1212753) | ~4.4 |

| CH-C=O | Alpha-proton | ~2.1 |

| CH₃ | 2-methyl group | ~1.1 |

Note: Chemical shifts are illustrative and highly dependent on the solvent and specific conformation.

Advanced Applications and Research Directions Non Clinical

As a Chiral Building Block in Complex Organic Synthesis

In the field of organic chemistry, a chiral building block is an enantiomerically pure compound used as a starting material to introduce a specific, predetermined stereochemistry into a more complex target molecule. The presence of a stereocenter at the second carbon of the pentanamide (B147674) chain in N-benzyl-2-methylpentanamide makes it a valuable chiral synthon. The defined three-dimensional arrangement at this center can be transferred through subsequent reaction steps, allowing chemists to control the stereochemical outcome of a synthesis, which is crucial for creating specific isomers of biologically active molecules and other functional materials. nih.govbuchler-gmbh.com

The enantioselective total synthesis of natural products often relies on the incorporation of chiral fragments to build complex stereochemical architectures. nih.gov Chiral amides, analogous in structure to this compound, serve as versatile intermediates in these synthetic pathways. The N-benzyl group can function as a protecting group for the amide nitrogen, which can be removed in later stages of a synthesis. researchgate.netorganic-chemistry.org More importantly, the chiral center adjacent to the carbonyl group can direct the stereochemical course of reactions such as aldol (B89426) additions or alkylations at the alpha-carbon, thereby establishing new stereocenters with high selectivity.

While direct synthesis of a specific natural product using this compound is not prominently documented, the principles are well-established with similar structures. For example, chiral N-acylamides are instrumental in constructing alkaloid and polyketide backbones, where precise control of stereochemistry is paramount for biological function.

Table 1: Application of Chiral Amide Scaffolds in Synthesis

| Synthetic Application | Role of Chiral Amide Building Block | Example Scaffold Type |

|---|---|---|

| Asymmetric Aldol Reactions | Directs the stereoselective formation of new carbon-carbon bonds and hydroxyl stereocenters. | Polyketide Precursors |

| Diastereoselective Alkylation | The existing stereocenter influences the facial selectivity of incoming electrophiles. | Substituted Piperidines |

Beyond natural products, this compound and related chiral amides are valuable precursors for a range of specialty chemicals, including pharmaceutical intermediates and chiral ligands for asymmetric catalysis. The amide can be hydrolyzed to a chiral carboxylic acid or reduced to a chiral amine, both of which are fundamental building blocks in medicinal chemistry. pearson.comnih.gov For instance, derivatives of N-benzyl amides have been explored as anticonvulsant agents and inhibitors for various enzymes, where specific stereoisomers exhibit significantly higher potency. nih.gov

The N-benzyl group itself is a common feature in many biologically active compounds and can be retained as part of the final structure, or it can be modified. Processes for manufacturing various N-benzyl amides are established, highlighting their industrial relevance as intermediates. google.com

Role in Materials Science (e.g., Organogelators)

Low-molecular-weight organogelators (LMWOGs) are small molecules that can self-assemble in organic solvents to form three-dimensional networks, entrapping the solvent and creating a semi-solid gel. researchgate.net Amide-containing molecules are a prominent class of LMWOGs due to their ability to form strong, directional hydrogen bonds. researchgate.net this compound contains all the necessary structural motifs to function as an effective organogelator.

The gelation process is driven by the spontaneous self-assembly of this compound molecules into long, fibrous structures, often referred to as supramolecular polymers. tandfonline.com This assembly is directed by a combination of non-covalent interactions:

Hydrogen Bonding: The primary driving force is the intermolecular hydrogen bond between the N-H group of one amide and the C=O group of another, leading to the formation of one-dimensional chains or tapes. nih.gov

π-π Stacking: The benzyl (B1604629) groups can interact via π-π stacking, which helps to reinforce the self-assembled fibers.

These interactions lead to the formation of a complex, entangled network that immobilizes the solvent molecules, resulting in gel formation. Amide-based gelators have been shown to effectively gel a wide range of organic solvents. nih.govnih.gov

Table 2: Gelation Capability of Amide-Based Organogelators in Various Solvents

| Solvent Type | Examples | Typical Minimum Gelation Concentration (MGC) |

|---|---|---|

| Aromatic Hydrocarbons | Toluene, Xylene, Benzene | Low (e.g., < 2% w/v) |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane, Mineral Oil | Variable, often higher than aromatic solvents |

| Alcohols | n-Butanol, n-Propanol | Gelation is possible, depends on structure |

The gelation properties of molecules like this compound are highly dependent on their specific molecular structure. By systematically modifying different parts of the molecule, researchers can tune the properties of the resulting organogel, such as its thermal stability (gel-sol transition temperature), mechanical strength, and fibrillar morphology. nih.govrsc.org

Alkyl Chain Length: Altering the length of the alkyl chain (the propyl group in this case) affects the van der Waals interactions. A longer chain generally enhances gelation ability in nonpolar solvents.

Aromatic Group Substitution: Introducing substituents (e.g., halo- or methoxy- groups) on the benzyl ring can modify π-π stacking interactions and introduce other forces like halogen bonding, significantly impacting the self-assembly process and gel stability. rsc.org

Chirality: The chirality of the gelator molecule can be translated into the formation of helical fibers, creating chiral supramolecular structures. This has applications in chiral recognition and asymmetric catalysis.

Table 3: Predicted Effects of Structural Modifications on Gelation Properties

| Structural Modification | Predicted Effect on Intermolecular Forces | Consequence for Gel Properties |

|---|---|---|

| Increase alkyl chain length (e.g., from pentanamide to octanamide) | Stronger van der Waals interactions | Lower MGC, increased gel stability |

| Add a nitro group to the benzyl ring | Enhanced π-π stacking and dipole interactions | Potentially stronger, more stable gel |

| Replace benzyl with a naphthyl group | Stronger π-π stacking | Higher gel-sol transition temperature |

Research as Probes or Ligands in Chemical Biology (excluding clinical/drug evaluation)

In chemical biology, small molecules are used as probes or ligands to interact with biological macromolecules like proteins and enzymes to study their function, structure, and localization in a non-therapeutic context. chemscene.com The this compound scaffold is a promising starting point for the design of such molecular tools. acs.org

The ability of a small molecule to bind to a protein is governed by its capacity to form specific interactions with the amino acid residues in the protein's binding site. This compound possesses key features for molecular recognition:

Hydrogen Bond Donor/Acceptor: The amide N-H is a hydrogen bond donor, and the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These can form crucial interactions with the protein backbone or polar side chains.

Hydrophobic Groups: The benzyl ring and the alkyl chain can fit into hydrophobic pockets within a protein, displacing water and contributing favorably to the binding energy. researchgate.net

While this compound itself may be a relatively simple ligand, it serves as an excellent fragment or lead structure. Medicinal chemists often start with such simple scaffolds and elaborate on them to increase binding affinity and selectivity for a specific target. For example, derivatives of N-benzyl amides have been synthesized and studied as inhibitors of enzymes like γ-secretase and deubiquitinases, demonstrating the utility of this core structure in ligand design. acs.orgnih.gov

Table 4: Potential of this compound as a Research Ligand

| Molecular Feature | Type of Interaction | Potential Protein Target Site |

|---|---|---|

| Amide N-H | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbone |

| Amide C=O | Hydrogen Bond Acceptor | Arginine, Lysine, Serine, Amide backbone |

| Benzyl Ring | Hydrophobic, π-π Stacking | Pockets lined with Phenylalanine, Tyrosine, Tryptophan, Leucine |

Environmental Applications (e.g., Biochemical Decomposition of Related Compounds)

Research into the environmental fate of structurally related compounds provides insight into the potential biochemical decomposition pathways of this compound. A notable study investigated the biochemical decomposition of the herbicide N-(3,4-dichlorophenyl)-2-methylpentanamide, a compound sharing the same 2-methylpentanamide core.

In this study, microorganisms capable of degrading the herbicide were isolated. The primary decomposition products were identified as 2-methylvaleric acid and 3,4-dichloroaniline, indicating that the initial step of degradation is the hydrolysis of the amide bond. This reaction was catalyzed by an acylamidase enzyme produced by a Penicillium species. nih.govnih.gov